molecular formula C24H26N4O2 B12164304 N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12164304
M. Wt: 402.5 g/mol
InChI Key: LFFVRFNCAGZNCO-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an isoquinoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the isoquinoline ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has potential as an antimicrobial agent due to the presence of the benzimidazole ring, which is known for its biological activity .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to DNA, inhibiting the replication of certain viruses and bacteria. Additionally, the isoquinoline carboxamide structure can interact with cellular proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Isoquinoline Derivatives: Compounds such as papaverine and berberine share the isoquinoline structure and are known for their pharmacological properties.

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to the combination of both benzimidazole and isoquinoline moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O2C_{24}H_{26}N_{4}O_{2} with a molecular weight of 402.5 g/mol. The structural features include a benzimidazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC24H26N4O2
Molecular Weight402.5 g/mol
CAS Number1401569-75-2

Antitumor Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of benzimidazole can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has shown promise in targeting pathways related to tumor growth and metastasis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications to the side chains significantly influence the biological activity of the compound. For example:

  • Amine Substituents : Introducing different amine groups can enhance potency against specific targets such as receptor tyrosine kinases.
  • Hydrophobic Interactions : The presence of isobutyl groups contributes to increased lipophilicity, which may enhance cellular uptake.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal explored the antitumor efficacy of various benzimidazole derivatives, including the target compound. Results showed a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested in an LPS-induced inflammation model. It was found to significantly reduce levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent . These findings support further exploration into its therapeutic applications for inflammatory diseases.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H26N4O2/c1-16(2)14-28-15-19(17-8-3-4-9-18(17)24(28)30)23(29)25-13-7-12-22-26-20-10-5-6-11-21(20)27-22/h3-6,8-11,15-16H,7,12-14H2,1-2H3,(H,25,29)(H,26,27)

InChI Key

LFFVRFNCAGZNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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